5-Fluoroisophthalic acid

Description

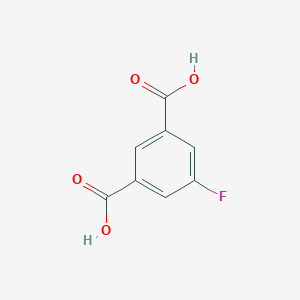

Structure

3D Structure

Properties

IUPAC Name |

5-fluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIOTTUHAZONIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316338 | |

| Record name | 5-FLUOROISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-66-0 | |

| Record name | 1583-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-FLUOROISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoroisophthalic Acid (CAS No: 1583-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalic acid, also known as 5-fluorobenzene-1,3-dicarboxylic acid, is a fluorinated aromatic dicarboxylic acid with the CAS number 1583-66-0 .[1] This compound has garnered significant interest in the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid structure, combined with the unique electronic properties conferred by the fluorine substituent, makes it a valuable building block for the synthesis of advanced materials and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in both academic and industrial settings.

Physicochemical Properties and Structural Elucidation

This compound is typically an off-white to light yellow solid with a molecular formula of C₈H₅FO₄ and a molecular weight of 184.12 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 1583-66-0 | [1] |

| Molecular Formula | C₈H₅FO₄ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| Melting Point | 296-301 °C | |

| Appearance | Off-white to light yellow solid |

The acidity of the carboxylic acid protons is influenced by the electron-withdrawing nature of the fluorine atom, and its deprotonation is governed by two acid dissociation constants, pKa₁ and pKa₂.[2]

Crystal Structure

Single-crystal X-ray diffraction studies have revealed the precise three-dimensional structure of this compound. The molecule is nearly planar, with the carboxyl groups slightly twisted relative to the benzene ring.[3] In the solid state, the molecules are organized into a two-dimensional supramolecular array through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups and C-H···F interactions.[3][4] This well-defined structure is crucial for its application as a linker in the design of crystalline materials.

Synthesis and Purification

A primary industrial synthesis route for this compound involves a multi-step process starting from 5-aminoisophthalic acid. This process utilizes the Balz-Schiemann reaction, a well-established method for introducing a fluorine atom onto an aromatic ring via diazotization of an aromatic amine.[2]

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

Step 1: Diazotization of 5-Aminoisophthalic Acid

-

In a suitable reaction vessel, suspend 5-aminoisophthalic acid in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

Isolate the diazonium fluoroborate salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).

-

Carefully dry the isolated salt under vacuum at a low temperature.

-

Gently heat the dry diazonium salt in a suitable apparatus. The salt will decompose, releasing nitrogen gas and forming this compound.

-

The crude product is then collected for purification.

Note: The thermal decomposition of diazonium salts can be vigorous. Appropriate safety precautions must be taken.

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

Crude this compound can be effectively purified by recrystallization. The choice of solvent is critical and depends on the impurity profile. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization, leaving impurities in the mother liquor.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid groups. The aromatic protons will exhibit splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbons and the aromatic carbons. The carbons of the benzene ring will show coupling to the fluorine atom (C-F coupling), which is a key diagnostic feature.

-

¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, and its chemical shift provides valuable information about the electronic environment of the fluorine atom.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for its functional groups. These include a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight of 184.12.

Applications in Research and Development

Materials Science: A Key Linker for Metal-Organic Frameworks (MOFs)

This compound is extensively used as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] The rigid dicarboxylate structure allows for the formation of robust and porous frameworks when coordinated with various metal ions. The presence of the fluorine atom can influence the framework's properties in several ways:

-

Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic properties of the linker, which in turn can affect the photoluminescent or catalytic properties of the resulting MOF.

-

Tuning of Pore Environment: The fluorine atom can modify the hydrophobicity and polarity of the pores within the MOF, influencing its selectivity for gas adsorption and separation.

-

Intermolecular Interactions: The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can play a role in the overall structure and stability of the framework.

Caption: Assembly of a Metal-Organic Framework using this compound.

Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacological properties.[6] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa and lipophilicity. This compound serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives are being explored for various therapeutic applications, including as enzyme inhibitors.

While specific drugs derived directly from this compound are not yet on the market, the isophthalic acid core and the presence of a fluorine atom are features found in various biologically active compounds. For instance, fluorinated heterocycles derived from related starting materials have shown a wide range of therapeutic activities, including antiviral, anti-inflammatory, and enzyme inhibitory effects.[7] The dicarboxylic acid functional groups of this compound provide convenient handles for further chemical modification and derivatization to generate libraries of compounds for biological screening.

Safety and Handling

This compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in both materials science and as a building block in medicinal chemistry. Its well-defined structure, coupled with the unique properties imparted by the fluorine atom, makes it an attractive component for the rational design of functional materials and potential therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and key applications to aid researchers in leveraging this important molecule in their scientific endeavors.

References

- Benchchem. (n.d.). Validating the Molecular Structure of 4-Fluorobenzene-1,3-dicarboxylic Acid Derivatives: A Comparative Guide.

- Supporting Information for a scientific article. (n.d.).

- Benchchem. (n.d.). Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide.

- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812).

- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Benchchem. (n.d.). This compound | High-Purity Reagent.

- 19F NMR Reference Standards. (n.d.).

- ResearchG

- Mi, J. L., Chen, L., & He, M. Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29367-29402.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Fluoroisophthalic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroisophthalic Acid

Foreword: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, this compound (5-FIPA) emerges not merely as another aromatic dicarboxylic acid, but as a highly strategic building block. Its utility spans the rational design of advanced materials and the intricate world of medicinal chemistry. The introduction of a single fluorine atom onto the isophthalic acid backbone is a subtle yet profound modification. This substitution dramatically influences the molecule's electronic properties, hydrogen-bonding capabilities, and metabolic stability, making it a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of 5-FIPA, focusing on the experimental methodologies required for its thorough characterization. We will delve into not just what its properties are, but how they are determined and why they are significant, providing a framework for its effective application in research and development.

Molecular and Structural Characteristics

This compound is defined by a rigid aromatic core functionalized with two carboxylic acid groups and a single, electron-withdrawing fluorine atom. This specific arrangement dictates its structural and reactive profile.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 5-fluorobenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 1583-66-0 | [1][2][3] |

| Molecular Formula | C₈H₅FO₄ | [1][3][4] |

| Molecular Weight | 184.12 g/mol | [1][4] |

| Appearance | Off-white solid | [4] |

Crystal Structure and Supramolecular Assembly

The solid-state architecture of 5-FIPA has been elucidated by single-crystal X-ray diffraction, revealing a highly ordered structure governed by non-covalent interactions.[5][6]

-

Crystal System : Monoclinic

-

Space Group : P2₁/m

-

Key Insight : The molecule is nearly planar, with only a slight twist of the carboxyl groups relative to the benzene ring.[5][6] This planarity is crucial for its application as a rigid linker in the construction of Metal-Organic Frameworks (MOFs).

The crystal packing is dominated by a network of hydrogen bonds. Intermolecular O—H···O interactions between the carboxylic acid groups of adjacent molecules form robust, hydrogen-bonded ribbons.[5][6] Furthermore, C—H···F interactions help connect these ribbons, creating a stable, two-dimensional supramolecular array.[5][6] This capacity for forming predictable and strong intermolecular interactions is a cornerstone of its utility in crystal engineering.

Core Physicochemical Properties: A Summary

A precise understanding of the physicochemical properties of 5-FIPA is essential for its handling, formulation, and application. The following table summarizes its key properties. Where specific experimental data is not publicly available, this guide provides detailed protocols for their determination in Section 4.0.

| Property | Value / Expected Behavior | Significance & Commentary |

| Melting Point | Data not available. | A sharp melting range is a key indicator of purity. Impurities typically depress and broaden the melting range. See Protocol 4.1 for determination. |

| Boiling Point | Decomposes before boiling. | Aromatic dicarboxylic acids have very high melting points and strong intermolecular forces, leading to thermal decomposition at temperatures below their theoretical boiling point. |

| Solubility | Soluble in methanol.[5][6] Expected to be sparingly soluble in water but soluble in aqueous base (e.g., NaOH, NaHCO₃).[7][8] | Solubility dictates solvent choice for reactions, purification (recrystallization), and analysis. Solubility in base is due to the deprotonation of the acidic carboxyl groups to form soluble carboxylate salts.[9] See Protocol 4.2 for determination. |

| Acidity (pKa) | Two pKa values (pKa₁ and pKa₂) are expected. Experimental data not available. | The two carboxylic acid groups will have distinct pKa values. The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa values) compared to the parent isophthalic acid. pKa values are critical for predicting ionization state in physiological media and for designing purification and separation protocols. See Protocol 4.3 for determination. |

Spectroscopic Profile: Predicting the Signature

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. While a complete public database of spectra for 5-FIPA is not available, its signature can be confidently predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the acid and provides a distinct solvent signal.

-

¹H NMR (Proton NMR) :

-

Carboxylic Acid Protons (-COOH) : A very broad singlet is expected far downfield, typically >13 ppm. This signal can sometimes be difficult to observe.

-

Aromatic Protons : The molecule's C₂ symmetry axis renders the protons at the C4 and C6 positions chemically equivalent, and the proton at the C2 position unique. Therefore, three signals are expected in the aromatic region (~7.5-8.5 ppm).

-

The proton at C2 will appear as a triplet (or more complex multiplet) due to coupling with the two equivalent protons at C4/C6.

-

The protons at C4/C6 will appear as a doublet of doublets due to coupling to the C2 proton and the fluorine atom at C5.

-

-

For comparison, the parent isophthalic acid in DMSO-d₆ shows signals at ~7.68 (triplet), 8.22 (doublet of doublets), and 8.55 (triplet) ppm.[10]

-

-

¹³C NMR (Carbon NMR) :

-

Carboxylic Acid Carbons (-COOH) : A signal is expected in the range of 165-170 ppm.

-

Aromatic Carbons : Due to symmetry, four distinct signals are expected for the six aromatic carbons.

-

C1/C3 (carboxyl-bearing): Signal expected around 130-135 ppm.

-

C2: Signal expected around 120-130 ppm.

-

C4/C6: Signal expected around 115-125 ppm. The C-F coupling will split this signal.

-

C5 (fluorine-bearing): This signal will be a large doublet due to one-bond C-F coupling and is expected to be the most downfield of the aromatic carbons, likely >160 ppm.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimers formed by carboxylic acids.

-

C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption is expected around 1700-1725 cm⁻¹. Conjugation with the aromatic ring shifts this to a slightly lower wavenumber than in aliphatic carboxylic acids.

-

C=C Stretch (Aromatic) : Medium to weak absorptions are expected in the ~1450-1600 cm⁻¹ region.

-

C-F Stretch : A strong absorption is expected in the ~1100-1250 cm⁻¹ region.

-

C-H Bending (Aromatic) : Bending vibrations (out-of-plane) in the ~700-900 cm⁻¹ region can provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺) : In Electron Ionization (EI) mode, a clear molecular ion peak is expected at an m/z (mass-to-charge ratio) of 184.

-

Key Fragmentation Patterns : The molecule is quite stable, but characteristic fragmentation patterns for benzoic acids would be expected:

-

Loss of -OH (m/z 167)

-

Loss of -COOH (m/z 139)

-

Loss of CO₂ from the M-OH fragment (m/z 123)

-

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for determining the key physicochemical properties of 5-FIPA. These are self-validating systems designed for accuracy and reproducibility.

Protocol: Melting Point Determination

This protocol uses the capillary melting point method, a standard for determining the melting range of a crystalline organic solid.[11][12]

Methodology:

-

Sample Preparation : Place a small amount of dry 5-FIPA powder onto a clean, dry watch glass. Grind the sample to a fine powder using a spatula.

-

Capillary Loading : Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm height) of the sample enters the tube.

-

Sample Packing : Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended) : Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination : Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample has melted (T_final). The melting range is T_initial - T_final. A pure sample should have a sharp range of < 2 °C.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol determines the solubility of 5-FIPA in key solvents, providing insight into its polarity and acidity.[8][13]

Methodology:

-

Setup : Arrange three labeled test tubes.

-

Sample Addition : Add ~20 mg of 5-FIPA to each test tube.

-

Solvent Addition :

-

To Tube 1, add 1 mL of deionized water.

-

To Tube 2, add 1 mL of 5% (w/v) aqueous sodium hydroxide (NaOH).

-

To Tube 3, add 1 mL of 5% (w/v) aqueous sodium bicarbonate (NaHCO₃).

-

-

Observation : Agitate each tube vigorously for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Interpretation :

-

Water : Low solubility is expected due to the hydrophobic benzene ring.[9]

-

5% NaOH : Complete dissolution is expected. NaOH is a strong base that will deprotonate the carboxylic acids to form the highly water-soluble sodium 5-fluoroisophthalate salt.

-

5% NaHCO₃ : Complete dissolution with effervescence (CO₂ bubbles) is expected. Sodium bicarbonate is a weak base, but it is strong enough to deprotonate carboxylic acids, confirming their presence.[13]

-

Caption: Decision tree for solubility-based classification.

Protocol: pKa Determination via Potentiometric Titration

This protocol determines the acid dissociation constants (pKa₁ and pKa₂) by monitoring pH changes during titration with a strong base.[14][15]

Methodology:

-

Solution Preparation : Accurately weigh ~0.1 mmol of 5-FIPA and dissolve it in ~50 mL of deionized water. Gentle warming may be required. If solubility is poor, a co-solvent like methanol or ethanol can be used, but the resulting pKa will be an apparent pKa (pKa_app).

-

Apparatus Setup : Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Immerse the pH electrode in the solution.

-

Titration : Fill a burette with a standardized solution of ~0.1 M NaOH.

-

Data Collection : Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH. Continue well past the second equivalence point (e.g., to pH 12).

-

Data Analysis :

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve with two distinct equivalence points.

-

Determine the volume of NaOH at the first and second equivalence points (V_eq1 and V_eq2).

-

The first pKa (pKa₁) is equal to the pH at the first half-equivalence point (when the volume of added NaOH is V_eq1 / 2).

-

The second pKa (pKa₂) is equal to the pH at the second half-equivalence point (when the volume of added NaOH is (V_eq1 + V_eq2) / 2).

-

Caption: Workflow for pKa determination by titration.

Reactivity and Applications

The physicochemical properties of 5-FIPA directly inform its utility as a versatile chemical building block.

Role in Advanced Materials: MOF Synthesis

5-FIPA is an excellent candidate for a "linker" or "strut" in the synthesis of Metal-Organic Frameworks (MOFs).

-

Rigidity : The benzene core provides a rigid scaffold, which is essential for creating porous materials with permanent, well-defined cavities.

-

Coordination : The two carboxylate groups can chelate to metal ions (e.g., Zn²⁺, Cu²⁺, Eu³⁺), forming strong coordination bonds that build the framework.[11]

-

Functionality : The fluorine atom is not just a passive substituent. It modifies the electronic environment of the linker, which can fine-tune the properties of the resulting MOF, such as its gas sorption characteristics or its photoluminescent behavior.[5][11] A related compound, 4-Fluoroisophthalic acid, is used to create fluorescent MOFs for chemical sensing applications.[16]

Caption: Role of 5-FIPA as a linker in MOF synthesis.

Significance in Medicinal Chemistry

In drug design, the incorporation of fluorine is a well-established strategy to enhance a molecule's therapeutic profile. 5-FIPA serves as a valuable precursor for creating complex bioactive molecules.

-

Metabolic Stability : C-F bonds are very strong and not easily metabolized by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond can block metabolic oxidation at that site, increasing the drug's half-life.

-

Bioisosterism : The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. While sterically similar to hydrogen, its powerful electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, thereby influencing a drug's binding affinity to its target protein.[11]

-

Binding Interactions : The polarized C-F bond can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, potentially increasing potency.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).

-

Hazards :

-

Personal Protective Equipment (PPE) :

-

Storage :

Conclusion

This compound is a molecule whose value is far greater than the sum of its parts. The strategic placement of a fluorine atom on a rigid dicarboxylic acid framework creates a building block with tunable electronic properties and diverse reactivity. While gaps remain in the publicly available data for some of its core physicochemical properties, this guide has provided the authoritative experimental frameworks necessary for their determination. By understanding and applying these characterization protocols, researchers, scientists, and drug developers can fully harness the potential of this compound to create the next generation of advanced materials and targeted therapeutics.

References

- ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

- SUNY Oneonta Chemistry Department. (n.d.). Carboxylic Acid Unknowns and Titration.

- Is Muni. (n.d.). Physical Properties: Solubility Classification.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590. [Link]

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound.

- University of Pennsylvania Department of Chemistry. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- Chemistry LibreTexts. (2019). 4.4 Solubility.

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E, E67(3), o590. [Link]

- NIST. (n.d.). Isophthalic acid. In NIST Chemistry WebBook.

Sources

- 1. scbt.com [scbt.com]

- 2. 1583-66-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. is.muni.cz [is.muni.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isophthalic acid(121-91-5) 1H NMR [m.chemicalbook.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. store.astm.org [store.astm.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. web.williams.edu [web.williams.edu]

- 16. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 5-Fluoroisophthalic Acid: Molecular Structure, Properties, and Applications

Abstract

5-Fluoroisophthalic acid (5-F-IPA) is an aromatic dicarboxylic acid that has emerged as a pivotal building block in materials science and medicinal chemistry. The strategic placement of a fluorine atom on the isophthalic acid scaffold imparts unique electronic properties, modulates acidity, and influences intermolecular interactions. These characteristics make it an invaluable component in the rational design of advanced materials such as Metal-Organic Frameworks (MOFs) and as a precursor for novel therapeutic agents. This guide provides a comprehensive technical overview of 5-F-IPA, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key applications. The content is structured to deliver not just data, but field-proven insights into the causality behind its utility, empowering researchers to leverage its full potential.

Introduction: The Strategic Role of Fluorine

The introduction of fluorine into organic molecules is a cornerstone strategy in modern chemistry, particularly in drug development and materials science.[1][2] Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can profoundly alter a molecule's properties.[3] When incorporated into a molecule like this compound, it can enhance metabolic stability, increase binding affinity to biological targets, and modify acid-base characteristics (pKa).[4] Approximately 20% of modern pharmaceuticals contain fluorine, a testament to its strategic importance in modulating pharmacokinetic and pharmacodynamic profiles.[5] This guide focuses on 5-F-IPA as a prime example of a fluorinated building block, exploring the structural and chemical foundations of its utility.

Physicochemical and Structural Properties

This compound, also known as 5-fluorobenzene-1,3-dicarboxylic acid, is typically an off-white to white crystalline solid.[1][6] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1583-66-0 | [2] |

| Molecular Formula | C₈H₅FO₄ | [2] |

| Molecular Weight | 184.12 g/mol | [2] |

| Appearance | Off-white to white solid | [6] |

| Melting Point | 296-301 °C | [7] |

| Purity (Typical) | ≥97% | [4] |

Molecular Structure: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms in 5-F-IPA has been elucidated by single-crystal X-ray diffraction.[5][8] These studies provide an authoritative look into the molecule's geometry and the non-covalent interactions that govern its crystal packing.

The molecule exhibits near-planarity, with the carboxyl groups only slightly twisted from the plane of the benzene ring by a dihedral angle of approximately 2.01°.[5][9] In the solid state, the molecules are organized into two-dimensional supramolecular arrays through a network of hydrogen bonds.[5] Strong intermolecular O—H⋯O hydrogen bonds link the carboxylic acid groups of adjacent molecules, forming characteristic ribbon-like structures.[5][8] Furthermore, weaker C—H⋯F interactions play a crucial role in connecting these ribbons, demonstrating the fluorine atom's capacity to participate in hydrogen bonding.[5][8]

The diagram below illustrates the fundamental molecular unit and the key intermolecular interactions that define its solid-state architecture.

Figure 1: Molecular Structure and Hydrogen Bonding Motif of 5-F-IPA.

Quantitative Structural Data: The crystallographic data provide precise measurements of the molecule's geometry.

| Parameter | Bond Length (Å) | Bond Angle (°) | Source |

| C-F | ~1.35 | - | [8] |

| C=O | ~1.22 | - | [8] |

| C-O | ~1.31 | - | [8] |

| C-C (aromatic) | 1.37 - 1.39 | - | [8] |

| O-C=O | - | ~123 | [8] |

| C-C-O | - | ~115 | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-F-IPA. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. The acidic protons of the two equivalent carboxylic acid groups will appear as a broad singlet far downfield (>10 ppm), which may exchange with D₂O. The aromatic region will show two signals corresponding to the three aromatic protons. H-2 and H-6 (ortho to the carboxyl groups) will appear as one signal, and H-4 (ortho to the fluorine) will appear as another, with coupling patterns influenced by the fluorine atom (J-coupling).

-

¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbons (~165-170 ppm), the carbon attached to fluorine (C-F, which will show a large one-bond C-F coupling constant), and the other aromatic carbons.

-

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[10] 5-F-IPA will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable probe for monitoring reactions or binding events involving the molecule.[10]

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ due to the carbonyl stretch. The electron-withdrawing effect of the fluorine may shift this to a slightly higher wavenumber compared to isophthalic acid.

-

C-O Stretch & O-H Bend: A medium-intensity band will be present in the 1200-1300 cm⁻¹ region, associated with C-O stretching coupled with O-H in-plane bending.

-

C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹ is characteristic of the C-F bond stretch.

-

Aromatic C-H & C=C Stretches: Weaker bands above 3000 cm⁻¹ (aromatic C-H stretch) and in the 1450-1600 cm⁻¹ region (aromatic C=C ring stretches) will also be present.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 184 would be expected. The fragmentation pattern of aromatic carboxylic acids typically involves characteristic losses.[12]

-

Loss of -OH (M-17): A peak at m/z = 167 corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A prominent peak at m/z = 139 resulting from the cleavage of a carboxyl group.

-

Loss of CO₂ (M-44): Decarboxylation can occur, leading to a fluorobenzoic acid radical cation or related fragments.

Synthesis and Reactivity

Representative Synthesis Protocol

While 5-F-IPA is commercially available, understanding its synthesis is crucial for researchers exploring novel derivatives.[4] A common and logical laboratory-scale synthesis involves the oxidation of a readily available precursor, 5-fluoro-m-xylene. This method leverages established oxidation chemistry to install the dicarboxylic acid functionalities.

Reaction: Oxidation of 5-fluoro-m-xylene.

Figure 2: General Workflow for the Synthesis of 5-F-IPA.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 5-fluoro-m-xylene.

-

Oxidation: Heat the mixture to reflux. Add potassium permanganate (KMnO₄) portion-wise over several hours. Causality: KMnO₄ is a strong oxidizing agent that converts the benzylic methyl groups to carboxylates under basic conditions. The reaction is highly exothermic, so portion-wise addition is critical for temperature control.

-

Reaction Monitoring & Quench: Maintain reflux until the purple color of the permanganate has discharged. Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Self-Validation: The disappearance of the purple permanganate color is a clear visual indicator that the oxidant has been consumed, signaling reaction completion.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of this compound will form. Causality: Acidification protonates the disodium carboxylate salt, which is water-soluble, to the neutral dicarboxylic acid, which has low water solubility and precipitates out.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from water or an appropriate organic solvent system.

Chemical Reactivity

The reactivity of 5-F-IPA is dictated by its two carboxylic acid groups and the fluorinated aromatic ring.

-

Acidity: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic protons compared to the non-fluorinated isophthalic acid.[3] This makes deprotonation more favorable, which is a key aspect of its use as a linker in MOF synthesis.

-

Esterification and Amidation: The carboxylic acid groups can undergo standard transformations like Fischer esterification (reaction with an alcohol under acidic catalysis) or amidation (reaction with an amine, often requiring an activating agent) to form mono- or di-substituted derivatives.[13] These reactions are fundamental for incorporating the 5-F-IPA core into more complex molecules.

Applications in Research and Development

Linker for Metal-Organic Frameworks (MOFs)

5-F-IPA is an excellent building block, or "linker," for the construction of MOFs.[3] MOFs are crystalline, porous materials formed by the coordination of metal ions or clusters with organic linkers. The choice of linker is critical as it defines the pore size, geometry, and chemical functionality of the resulting framework. The rigidity of the 5-F-IPA backbone and the potential for the fluorine atoms to interact with guest molecules make it a valuable tool for fine-tuning MOF properties for applications in gas storage, separation, and catalysis.[3]

Experimental Protocol: Hydrothermal Synthesis of a Luminescent MOF

This protocol is adapted from the synthesis of a lanthanide-based MOF and serves as a representative example of how 5-F-IPA can be used.[9]

-

Preparation of Solution: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of a suitable metal salt (e.g., Europium(III) nitrate hexahydrate) in a solvent mixture of 6 mL of N,N-dimethylformamide (DMF) and 2 mL of deionized water.

-

Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous solution is formed.

-

Hydrothermal Reaction: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven pre-heated to 120 °C for 72 hours. Causality: The high temperature and pressure of the solvothermal/hydrothermal conditions facilitate the deprotonation of the linker and the slow, controlled crystallization of the highly ordered MOF structure.

-

Isolation: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.

-

Purification: Collect the resulting crystals by filtration. Wash the crystals thoroughly with DMF and ethanol to remove any unreacted starting materials and residual solvent from the pores. Self-Validation: The formation of well-defined crystals is a primary indicator of successful MOF synthesis. The structure should be confirmed by Powder X-ray Diffraction (PXRD).

Building Block in Drug Development

In medicinal chemistry, 5-F-IPA serves as a versatile scaffold for the synthesis of bioactive molecules. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with dramatically different electronic properties.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a site that would otherwise be susceptible to hydroxylation can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[1]

-

Modulation of pKa: The acidity of nearby functional groups can be fine-tuned by the inductive effect of the fluorine, which can optimize a drug's solubility, membrane permeability, and interaction with its target protein.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, potentially increasing the potency of the drug candidate.[2]

While specific marketed drugs containing the intact 5-F-IPA core are not prominent, its derivatives are explored in the synthesis of various compound libraries aimed at discovering new therapeutic agents, such as enzyme inhibitors and targeted chemotherapeutics.[3]

Safety and Handling

This compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical tool. Its value is derived directly from its molecular structure: a rigid aromatic dicarboxylate scaffold functionalized with a strategically placed, highly electronegative fluorine atom. This combination provides a predictable platform for constructing complex supramolecular architectures like MOFs and for designing new pharmaceutical agents with improved properties. The detailed structural, spectroscopic, and reactivity data presented in this guide offer a solid foundation for researchers to confidently incorporate 5-F-IPA into their experimental designs, paving the way for innovations in both materials science and drug discovery.

References

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Note: This is a representative authoritative source on the topic, URL not provided by search but content is widely established).

- Pudlo, M., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Materials (Basel), 8(8), 5038-5050. [Link]

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoro-isophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. ResearchGate.

- Friocourt, M. P., Picart, D., & Floch, H. H. (1980). Mass spectral fragmentation of phthalic acid esters. Biomedical Mass Spectrometry, 7(5), 193-200. [Link]

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation Patterns.

- Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. University of Tartu.

- Ishikawa, N., Sugawara, S., & Watanabe, T. (n.d.). This compound and Its Derivatives. Amanote Research.

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).

- Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. [Link]

- NIST. (n.d.). Isophthalic acid. NIST Chemistry WebBook.

- Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Video]. YouTube.

Sources

- 1. CAS 1583-66-0: 5-FLUOROPHTALIC ACID | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 1583-66-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1583-66-0 this compound AKSci X2818 [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Fluoro-isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Isophthalic acid [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Fluoroisophthalic Acid

This compound, a seemingly simple aromatic dicarboxylic acid, holds significant strategic value in the realms of medicinal chemistry and materials science. The introduction of a fluorine atom onto the isophthalic acid scaffold imparts unique electronic properties, enhances metabolic stability, and modulates intermolecular interactions. These characteristics make it a highly sought-after building block for the synthesis of advanced pharmaceutical intermediates, enzyme inhibitors, and functional materials such as metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

I. Synthetic Pathways to this compound: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the three most prevalent and practical methodologies:

-

The Balz-Schiemann Reaction: A classic method for the introduction of fluorine onto an aromatic ring, starting from the readily available 5-aminoisophthalic acid.

-

Hydrolysis of Dimethyl 5-Fluoroisophthalate: A reliable two-step process involving the preparation of the diester followed by saponification.

-

Halogen Exchange (Halex) Reaction: A direct conversion of a more accessible halogenated precursor, such as 5-bromoisophthalic acid, to the desired fluoro derivative.

The following table provides a high-level comparison of these synthetic routes:

| Metric | Method 1: Balz-Schiemann Reaction | Method 2: Hydrolysis of Diester | Method 3: Halogen Exchange (Halex) |

| Starting Material | 5-Aminoisophthalic Acid | 5-Bromoisophthalic Acid | 5-Bromoisophthalic Acid |

| Key Reagents | NaNO₂, HBF₄, Heat | Methanol, H₂SO₄, NaOH/H₂O | Anhydrous KF, Polar Aprotic Solvent |

| Reaction Stages | 2 (Diazotization, Fluorination) | 2 (Esterification, Hydrolysis) | 1 |

| Typical Yield | Moderate | High | Variable |

| Scalability | Moderate (Caution with diazonium salts) | High | Moderate to High |

| Purity of Crude Product | Moderate to High | High | Moderate (Purification can be challenging) |

II. Detailed Experimental Protocols and Mechanistic Insights

Method 1: Synthesis via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry[1]. It proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine, which upon thermal decomposition, yields the corresponding aryl fluoride[1].

Workflow for the Balz-Schiemann Reaction:

Figure 2: Synthesis of this compound via hydrolysis.

Experimental Protocol:

Step 1: Preparation of Dimethyl 5-Bromoisophthalate [2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisophthalic acid, anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold distilled water. A white precipitate of dimethyl 5-bromoisophthalate will form.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Halogen Exchange to form Dimethyl 5-Fluoroisophthalate (See Method 3 for a general procedure)

Step 3: Hydrolysis to this compound

-

Dissolve dimethyl 5-fluoroisophthalate in a mixture of methanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Collect the product by filtration, wash with cold water, and dry in a vacuum oven.

Mechanistic Rationale: The first step is a classic Fischer esterification, where the carboxylic acid groups are converted to their methyl esters under acidic catalysis. The subsequent hydrolysis is a saponification reaction, where the ester groups are cleaved by hydroxide ions in a nucleophilic acyl substitution reaction to form the carboxylate salt. Acidification then protonates the carboxylate to yield the final dicarboxylic acid.

Method 3: Synthesis via Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction offers a direct route to introduce fluorine by displacing a different halogen, typically bromine or chlorine, from the aromatic ring. This method is often favored for its operational simplicity.

Workflow for the Halogen Exchange Reaction:

Figure 3: Halogen Exchange (Halex) reaction pathway.

Experimental Protocol:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisophthalic acid and anhydrous potassium fluoride (KF). It is crucial that the KF is anhydrous; it should be dried in an oven prior to use.

-

Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of water and acidify with a strong acid (e.g., HCl) to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude this compound by recrystallization.

Mechanistic Rationale: The Halex reaction is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing carboxylic acid groups activate the aromatic ring towards nucleophilic attack by the fluoride ion. The fluoride ion displaces the bromide ion to form the C-F bond. The reaction is typically driven by the higher lattice energy of the resulting potassium bromide.

III. Characterization of this compound

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectral data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 600 MHz):

-

δ 13.23 (s, 2H, -COOH)

-

δ 8.08 (d, J = 6.7 Hz, 2H, Ar-H)

-

δ 7.90 - 7.80 (m, 1H, Ar-H)

Note: The provided ¹H-NMR data from a research article for a related compound "5-FA" shows signals that are consistent with the structure of this compound, though the integration and multiplicity may vary slightly depending on the exact structure and solvent.

¹³C NMR (DMSO-d₆, 151 MHz):

-

δ 169.28 (-COOH)

-

δ 163.5 (d, J = 250 Hz, C-F)

-

δ 134.0 (d, J = 8 Hz, C-C-F)

-

δ 125.0 (d, J = 3 Hz, C-C-C-F)

-

δ 120.0 (d, J = 22 Hz, C-C-F)

Note: The ¹³C-NMR data is predicted based on known chemical shifts and fluorine coupling constants. The signal for the carbon directly attached to fluorine will appear as a doublet with a large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the carboxylic acid.

-

~1100 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization, EI) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern would likely involve the loss of -OH (m/z = 167) and -COOH (m/z = 139).

IV. Safety and Handling Precautions

-

This compound: May cause skin, eye, and respiratory irritation.[4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reagents: Many of the reagents used in these syntheses are hazardous. Fluoroboric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Anhydrous potassium fluoride is toxic upon ingestion or inhalation. High-boiling polar aprotic solvents like DMF and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

Balz-Schiemann Reaction: Diazonium salts can be explosive in their dry state. Handle with extreme care and behind a blast shield.

V. Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, the available starting materials, and the desired purity of the final product.

-

The Balz-Schiemann reaction is a viable option for small to medium-scale synthesis, especially if 5-aminoisophthalic acid is readily available. However, the handling of potentially explosive diazonium salts requires significant caution.

-

The hydrolysis of dimethyl 5-fluoroisophthalate is often the preferred method for larger-scale synthesis due to its high yield, scalability, and the ease of purification of the intermediate ester.

-

The Halogen Exchange (Halex) reaction is attractive for its directness but may require harsh reaction conditions and careful optimization to achieve high yields and purity.

By understanding the nuances of each synthetic pathway, researchers can confidently and efficiently produce high-quality this compound for their diverse applications in drug discovery and materials science.

VI. References

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (URL not available)

-

This compound Safety Data Sheet. (URL not available)

-

This compound - PMC - NIH. (URL not available)

-

(PDF) this compound - ResearchGate. (URL not available)

-

This compound | CAS 1583-66-0 | SCBT. (URL not available)

-

Supplementary Information - The Royal Society of Chemistry. (URL not available)

-

Balz–Schiemann reaction - Wikipedia. ([Link])

-

A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. - SciSpace. (URL not available)

-

13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) - NP-MRD. (URL not available)

-

Unveiling 4-Fluoroisophthalic Acid: A Technical Guide to its Discovery and Synthesis - Benchchem. (URL not available)

-

Isophthalic acid, di(2,2,3,3,4,4,5,5-octafluoropentyl) ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL not available)

-

Dimethyl 5-fluoroisophthalate | 17449-48-8 - Sigma-Aldrich. (URL not available)

-

DIMETHYL 5-BROMOISOPHTHALATE synthesis - ChemicalBook. (URL not available)

-

Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (URL not available)

-

CN102617413A - Method for preparing sodium dimethyl isophthalate-5-sulfonate from high-concentration fuming sulfuric acid - Google Patents. (URL not available)

-

Balz-Schiemann Reaction - ResearchGate. (URL not available)

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684) - Human Metabolome Database. (URL not available)

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL not available)

-

Isophthalic acid(121-91-5) 13C NMR spectrum - ChemicalBook. (URL not available)

-

Isophthalic acid(121-91-5) IR Spectrum - ChemicalBook. (URL not available)

-

This compound | High-Purity Reagent - Benchchem. (URL not available)

-

Isophthalic acid, ethyl 2-nitro-5-fluorophenyl ester - Optional[Vapor Phase IR] - Spectrum. (URL not available)

-

KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents. (URL not available)

-

Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. - ResearchGate. (URL not available)

-

Synthesis and Crystal Structure of 5-Bromoisophthalic Acid | Asian Journal of Chemistry. (URL not available)

-

Process for the preparation of 5-hydroxyisophtalic acids - TREA. (URL not available)

-

Isophthalic acid - the NIST WebBook - National Institute of Standards and Technology. (URL not available)

Sources

Mastering the Solubility Profile of 5-Fluoroisophthalic Acid: A Technical Guide for Researchers

For scientists and professionals in drug development and materials science, a comprehensive understanding of a compound's solubility is a cornerstone of successful research and formulation. This guide provides an in-depth exploration of the solubility characteristics of 5-Fluoroisophthalic acid (5-FIPA), a key building block in the synthesis of advanced materials and potential therapeutic agents. In the absence of extensive published solubility data, this document serves as a practical whitepaper, empowering researchers to determine and interpret the solubility of 5-FIPA through established methodologies.

Understanding the Physicochemical Landscape of this compound

Before delving into experimental determination, a grasp of the inherent properties of this compound provides the causal framework for its solubility behavior.

Molecular Structure and Properties:

This compound (C₈H₅FO₄, Molar Mass: 184.12 g/mol ) is an aromatic dicarboxylic acid.[1][2] Its structure, featuring a benzene ring substituted with two carboxylic acid groups and a fluorine atom, dictates its polarity and potential for intermolecular interactions. The carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors. The fluorine atom, being highly electronegative, further influences the electronic distribution of the aromatic ring.

The fundamental principle of "like dissolves like" provides a preliminary qualitative assessment of solubility.[3] Given its polar carboxylic acid functionalities, 5-FIPA is expected to exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility in non-polar solvents is anticipated to be limited.

Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[4][5] This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] The principle posits that substances with similar HSP values are more likely to be miscible.

The distance (Ra) between the HSP values of a solute (in this case, 5-FIPA) and a solvent in the three-dimensional Hansen space is a predictor of solubility. A smaller Ra value indicates a higher affinity between the solute and the solvent.

Table 1: Hansen Solubility Parameters for a Selection of Common Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Water | 15.6 | 16.0 | 42.3 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Source: Data compiled from publicly available databases.[3][6][7]

By comparing the expected polar and hydrogen-bonding nature of 5-FIPA with the values in Table 1, a researcher can strategically select a range of solvents for experimental solubility determination, from highly polar (e.g., water, methanol) to less polar (e.g., ethyl acetate, toluene).

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This technique involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

Figure 1: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol for the Shake-Flask Method

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[8]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant. To ensure all undissolved solids are removed, centrifuge the sample and then filter it through a 0.45 µm chemically inert syringe filter (PTFE is a good choice for a wide range of organic solvents).[10]

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.

Analytical Quantification: HPLC-UV Method for this compound

A robust and accurate analytical method is paramount for the quantification of the dissolved solute. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique for aromatic carboxylic acids like 5-FIPA.[11][12]

Figure 2: Schematic of a typical RP-HPLC system for the analysis of this compound.

Recommended HPLC Parameters

-

Column: A C18 reversed-phase column is a versatile starting point.[13][14] For highly polar analytes, a polar-embedded or polar-endcapped C18 column can provide better peak shape and retention.[15]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer to maintain a low pH) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[16][17] Maintaining a low pH (e.g., pH 2.5-3.0) will ensure the carboxylic acid groups are protonated, leading to better retention on the reversed-phase column.

-

Detection: Aromatic carboxylic acids exhibit UV absorbance.[18] A UV detector set at a wavelength between 210 nm and 254 nm should provide good sensitivity for 5-FIPA.[12][19] The optimal wavelength should be determined by analyzing a standard solution and observing the wavelength of maximum absorbance.

-

Calibration: A calibration curve must be generated using standard solutions of this compound of known concentrations. The concentration of the unknown samples is then determined by interpolating their peak areas against this curve.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature. It is crucial to perform the experiments in triplicate to ensure the reproducibility of the results.

Table 2: Example of a Solubility Data Reporting Table

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

Conclusion: A Pathway to Comprehensive Solubility Characterization

While a comprehensive public database for the solubility of this compound is yet to be established, this guide provides the theoretical framework and practical, field-proven protocols for its determination. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method and HPLC-UV analysis, researchers can confidently characterize the solubility profile of this important chemical entity. This knowledge is indispensable for the rational design of synthetic routes, the formulation of drug delivery systems, and the fabrication of advanced materials, ultimately accelerating the pace of innovation in chemistry and pharmaceutical sciences.

References

- Acclaim Organic Acid (OA) HPLC Column. (n.d.). Pragolab.

- Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

- Hansen Solubility Parameters. (n.d.). Hansen-Solubility.

- Park, K. (n.d.). Hansen Solubility Parameters.

- Hansen solubility parameter. (n.d.). In Wikipedia.

- Reverse Phase HPLC Column. (n.d.). Hawach Scientific.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278. [Link]

- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). ResearchGate.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA.

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.

- HPLC column for organic acids. (n.d.). Shodex.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13438-13447. [Link]

- IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle.

- Solubility Parameters: Solvents. (n.d.). Scribd.

- Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2006). CT&F - Ciencia, Tecnología y Futuro, 3(2), 149-162. [Link]

- High-Performance Liquid Chromatography. (2019). In Chemistry LibreTexts.

- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.

- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.

- Hansen solubility parameters of different solvents and physico-chemical... (n.d.). ResearchGate.

- [Indirect UV detection of short chain carboxylic acids in oil field water by high performance capillary zone electrophoresis]. (1997). Se Pu, 15(2), 173-175. [Link]

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 329-335. [Link]

- HPLC Method Development Step by Step. (2022, May 16). YouTube.

- Effect of HPLC binary mobile phase composition on the analysis of carbonyls. (2010).

- Solvent. (n.d.). In Wikipedia.

- Typical UV spectra of the different compound types... (n.d.). ResearchGate.

- How to maximize UV detection sensitivity in flash chromatography. (2023, January 26). Biotage.

- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Analytical and Bioanalytical Chemistry, 412(27), 7585-7596. [Link]

- UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pragolab.cz [pragolab.cz]

- 12. researchgate.net [researchgate.net]

- 13. hawach.com [hawach.com]

- 14. shodexhplc.com [shodexhplc.com]

- 15. lcms.cz [lcms.cz]

- 16. veeprho.com [veeprho.com]

- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 18. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 19. biotage.com [biotage.com]

A Technical Guide to the Thermal Stability of 5-Fluoroisophthalic Acid

This in-depth technical guide provides a comprehensive analysis of the thermal stability of 5-Fluoroisophthalic acid (C₈H₅FO₄), a critical parameter for researchers, scientists, and drug development professionals. While specific experimental thermogravimetric and differential scanning calorimetry data for this compound is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its evaluation. By synthesizing data from analogous compounds and outlining authoritative analytical protocols, we present a thorough understanding of the expected thermal behavior, decomposition pathways, and the underlying chemical principles.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

This compound is an aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The thermal stability of such a compound is a cornerstone of its viability in pharmaceutical applications. It dictates storage conditions, manufacturing processes (such as milling and drying), and ultimately, the stability of the final active pharmaceutical ingredient (API). A comprehensive understanding of its melting point, decomposition temperature, and the nature of its degradation products is paramount for ensuring product quality, safety, and efficacy.

This guide will detail the established methodologies for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causal relationships behind the experimental parameters and provide a framework for interpreting the resulting data within the context of this compound's known chemical properties.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before delving into its thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₄ | [3] |

| Molecular Weight | 184.12 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 296-301°C | [4] |

| Purity (NMR) | ≥95.0% | [3] |

Experimental Protocols for Thermal Analysis

The following protocols are designed to be self-validating systems for the accurate determination of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and quantifying mass loss.

Experimental Workflow for TGA:

Caption: TGA experimental workflow from sample preparation to data analysis.

Causality Behind Experimental Choices:

-